Erythorbic acid

Catalog No.
S869418
CAS No.
89-65-6
M.F
C6H8O6
M. Wt
176.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythorbic acid

CAS Number

89-65-6

Product Name

Erythorbic acid

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2

InChI Key

CIWBSHSKHKDKBQ-UHFFFAOYSA-N

SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Synonyms

Araboascorbic Acid; Araboascorbic Acid, D-; D-(-)-Isoascorbic Acid; D-Araboascorbic Acid; D-Erythorbic Acid; D-Isoascorbic Acid; D-arabino-Ascorbic Acid; E 315; Erycorbin; Glucosaccharonic Acid; Isoascorbic Acid; Isovitamin C; Mercate 5; NSC 8117; Ne

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O

Antioxidant Properties

Erythorbic acid, like vitamin C, acts as an antioxidant. Antioxidants are compounds that help protect cells from damage caused by free radicals. Free radicals are unstable molecules that can damage DNA and other cellular components, contributing to various health conditions.

Studies have shown that erythorbic acid can scavenge free radicals and prevent oxidative damage in cell cultures and isolated tissues []. This property makes it a potential tool for researchers investigating the role of oxidative stress in various diseases.

Food Science Research

Erythorbic acid is widely used as a food additive due to its antioxidant properties. It helps prevent spoilage and discoloration in processed foods, particularly meats and cured meats []. Researchers in food science utilize erythorbic acid to study its effectiveness in preserving food quality and extending shelf life.

Analytical Chemistry Applications

Due to its structural similarity to vitamin C, erythorbic acid can interfere with certain analytical techniques used to measure vitamin C levels in biological samples. Researchers in analytical chemistry employ erythorbic acid to develop and validate methods for distinguishing between erythorbic acid and vitamin C in food and biological samples [].

Erythorbic acid, also known as isoascorbic acid or D-araboascorbic acid, is a stereoisomer of ascorbic acid (vitamin C). It is distinguished by its unique structural configuration, differing from ascorbic acid primarily in the orientation of the hydroxyl and hydrogen groups on the fifth carbon atom. Erythorbic acid is synthesized through a reaction between methyl 2-keto-D-gluconate and sodium methoxide. Additionally, it can be derived from sucrose or produced by specific strains of Penicillium fungi, making it a versatile compound in food chemistry .

Food Preservation

Erythorbic acid acts as an antioxidant in food by inhibiting the oxidation of fats and preventing color changes. It also helps maintain the flavor and nutritional value of processed foods.

Iron Absorption Enhancement

Studies suggest erythorbic acid may enhance the absorption of non-heme iron (iron from plant sources) in the body []. The exact mechanism is not fully understood, but it might involve reducing ferric iron (Fe3+) to ferrous iron (Fe2+), a form more readily absorbed by the intestines [].

Erythorbic acid is generally considered safe for consumption when used within recommended intake levels. Its safety is supported by its approval as a food additive by regulatory bodies like the FDA (E number E315) []. However, excessive consumption might cause mild gastrointestinal discomfort in some individuals [].

Erythorbic acid is not flammable and exhibits no significant hazards regarding reactivity [].

Erythorbic acid exhibits several biological activities, although it is significantly less potent than ascorbic acid in terms of vitamin C activity. Research indicates that erythorbic acid enhances nonheme iron absorption, which is crucial for individuals with iron deficiency. Clinical trials have shown that erythorbic acid does not affect vitamin C metabolism significantly but may play a role in oxidative stress responses and has potential antitumor activity by inducing cytotoxic effects on certain cancer cell lines .

The synthesis of erythorbic acid can be achieved through various methods:

  • Chemical Synthesis: The primary method involves the reaction between methyl 2-keto-D-gluconate and sodium methoxide.
  • Biotechnological Production: Erythorbic acid can be produced using genetically modified strains of Penicillium or through fermentation processes involving Saccharomyces cerevisiae.
  • From Sucrose: Erythorbic acid can also be synthesized from sucrose via enzymatic pathways.

These methods highlight the compound's versatility and potential for large-scale production in food and pharmaceutical industries .

Erythorbic acid serves multiple applications:

  • Food Preservation: It is widely used as an antioxidant in processed foods, particularly in cured meats and frozen vegetables. Its ability to scavenge oxygen helps prevent spoilage and maintain freshness.
  • Pharmaceuticals: Erythorbic acid is utilized in oral formulations due to its antioxidant properties, although it has only about 5% of the vitamin C activity of ascorbic acid.
  • Nutritional Supplements: It is sometimes included in dietary supplements aimed at enhancing iron absorption .

Studies have explored the interactions of erythorbic acid with various compounds:

  • With Hydroxylamines: The presence of hydroxylamines enhances the oxygen scavenging capacity of erythorbic acid.
  • Transition Metals: Transition metal ions like manganese, nickel, and copper improve the scavenging performance by facilitating electron transfer processes.
  • In Food Systems: Research indicates that erythorbic acid's effectiveness as an oxygen scavenger can vary based on pH levels and the presence of mineral ions .

Erythorbic acid shares similarities with several other compounds, particularly those related to vitamin C:

CompoundStructure DifferenceVitamin ActivityPrimary Use
Ascorbic AcidDifferent configuration on carbon 5HighAntioxidant, nutritional supplement
D-isoascorbic AcidStructural isomer; similar propertiesLowFood preservative
L-ascorbic AcidEnantiomer; different optical activityHighAntioxidant, essential nutrient

Erythorbic acid's uniqueness lies in its lower biological activity compared to ascorbic acid while still retaining significant antioxidant properties. Its role as an effective food preservative and enhancer of iron absorption distinguishes it from other related compounds .

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

176.03208797 g/mol

Monoisotopic Mass

176.03208797 g/mol

Heavy Atom Count

12

Drug Indication

Used in preventing and treating iron-deficiency anemia.

Mechanism of Action

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia.

Absorption Distribution and Excretion

The efficiency of absorption depends on the salt form, the amount administered, the dosing regimen and the size of iron stores. Subjects with normal iron stores absorb 10% to 35% of an iron dose. Those who are iron deficient may absorb up to 95% of an iron dose.

Wikipedia

Erythorbic acid

Biological Half Life

In dogs, this resulted in a half-life of approximately 30 minutes for erythorbic acid in the plasma.

Use Classification

Food additives
Food Additives -> ANTIOXIDANT; -> JECFA Functional Classes
Cosmetics -> Antioxidant

Methods of Manufacturing

Erythorbic acid is synthesized by the reaction between methyl 2-keto-D-gluconate and sodium methoxide. It can also be synthesized from sucrose and produced from Penicillium spp.
Erythorbic acid can also be prepared by reacting 2-keto-D-gluconate with sodium methoxide, synthesized from sucrose, or naturally produced by Penicililum species. Sodium erythorbate is prepared from D-glucose by a combination of biosynthesis and chemical synthesis via the intermediate 2-keto-D-gluconic acid.
Erythorbic acid is produced by the fermentation of D-glucose to 2-keto-D-gluconic acid by Pseudomonas fluorescens bacteria. The fermentation product is esterified and heated in basic solution to yield sodium erythorbate. Upon acidification of the salt in a water-methanol solution, erythorbic acid is formed.

General Manufacturing Information

Adhesive manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Utilities
D-erythro-Hex-2-enonic acid, .gamma.-lactone: ACTIVE
Has one-twentieth of the vitamin C activity of L-ascorbic acid
...Used to prevent nitrosoamine formation from nitrites in cured meats such as bacon.
Mid regulation, limitations: to accelerate color fixing in cured pork and beef cuts and cured comminuted meat food products; 3/4 ounce to 100 lb meat or meat by-product.

Storage Conditions

Erythorbic acid should be stored in an airtight container, protected from light, in a cool, dry place.

Interactions

The modifying effects of 3 antioxidants, sodium L-ascorbate (SA), ascorbic acid (AA) and sodium erythorbate (SE) on two-stage gastric carcinogenesis in F344 rats initiated with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) were investigated. Administration of 5% SE in the diet significantly decreased the incidence of dysplasia of the pylorus and, more marginally the incidence of papilloma of the forestomach, whereas administration of 5% and 1% SA and 5% AA in the diet was not associated with effect. These results suggest that SE exerts a weak inhibitory effect on gastric carcinogenesis. /Sodium erythorbate/
The marked azotemia & other evidence of renal damage induced in rats & dogs by rapid iv admin of tetracycline-HCl (50 mg/kg) was prevented by concomitant admin of ascorbic acid (125 mg/kg or more). D-isoascorbic acid had a similar effect when tested in rats.

Dates

Modify: 2023-08-15
TAKAHASHI, T.; MITSUMOTO, M.; KAYAMORI, H.; Production of D-Araboascorbic Acid by Penicillium, Nature, 1884748, 411-412. DOI:10.1038/188411b0 PMID:30061475

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